(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid
Liquiritic acid, also known as liquiritate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Liquiritic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liquiritic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, liquiritic acid can be found in herbs and spices and tea. This makes liquiritic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
10379-72-3
VCID:
VC21006885
InChI:
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Molecular Formula:
C30H46O4
Molecular Weight:
470.7 g/mol
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid
CAS No.: 10379-72-3
Cat. No.: VC21006885
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Liquiritic acid, also known as liquiritate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Liquiritic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, liquiritic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, liquiritic acid can be found in herbs and spices and tea. This makes liquiritic acid a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 10379-72-3 |
| Molecular Formula | C30H46O4 |
| Molecular Weight | 470.7 g/mol |
| IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
| Standard InChI | InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | MPDGHEJMBKOTSU-IDZWEYSVSA-N |
| Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
| SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
| Melting Point | 298-303°C |
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